molecular formula C21H17N3O3S2 B2966234 3-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 1448065-91-5

3-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one

Cat. No. B2966234
CAS RN: 1448065-91-5
M. Wt: 423.51
InChI Key: ZYGQOIVEFUATIM-UHFFFAOYSA-N
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Description

3-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of B-cell malignancies.

Scientific Research Applications

Antimicrobial Activity

Several studies have synthesized and evaluated the antimicrobial properties of compounds related to 3-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one. For instance, Patel et al. (2012) reported the synthesis of thiazolidinone derivatives with significant antimicrobial activity against various bacteria and fungi (Patel, Kumari, & Patel, 2012). Similarly, Patel, Patel, Kumari, and Patel (2012) synthesized thiazolidinone derivatives showing antimicrobial activity against eight bacteria and four fungi (Patel, Patel, Kumari, & Patel, 2012).

Anticancer Properties

The anticancer potential of related compounds has also been investigated. A study by Turov (2020) evaluated the anticancer activity of polyfunctional substituted 1,3-thiazoles, including compounds with a piperazine substituent, showing effectiveness against various cancer cell lines (Turov, 2020).

Enzyme Inhibition

Compounds derived from this chemical structure have been studied for their potential as enzyme inhibitors. Mekky et al. (2021) synthesized morpholine-linked thiazoles with potential as acetylcholinesterase inhibitors, which could have implications for treating Alzheimer's disease (Mekky, Sanad, & El-Idreesy, 2021).

DNA Interaction and Cancer Treatment

A study by Ahagh et al. (2019) focused on the synthesis of 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives, demonstrating potent cytotoxic activity against colon cancer cells and interaction with DNA (Ahagh, Dehghan, Mehdipour, Teimuri‐Mofrad, Payami, Sheibani, Ghaffari, & Asadi, 2019).

Other Biological Activities

Other research includes the synthesis of derivatives for various biological applications, such as antiviral activities against Tobacco mosaic virus and further antimicrobial activities as reported by Krishna Reddy et al. (2013) (Krishna Reddy, Rasheed, Subba Rao, Adam, Venkata Rami Reddy, & Raju, 2013).

properties

IUPAC Name

3-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S2/c25-19(16-11-14-3-1-2-4-18(14)27-20(16)26)23-6-8-24(9-7-23)21-22-17(13-29-21)15-5-10-28-12-15/h1-5,10-13H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGQOIVEFUATIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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